molecular formula C13H17NO3S B14906948 3-acetyl-N-cyclopentylbenzenesulfonamide

3-acetyl-N-cyclopentylbenzenesulfonamide

Cat. No.: B14906948
M. Wt: 267.35 g/mol
InChI Key: PRUIFNJYOQCWEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-acetyl-N-cyclopentylbenzenesulfonamide is a chemical compound supplied for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Benzenesulfonamide derivatives are a significant class of compounds in medicinal chemistry, frequently explored for their potential to interact with various enzyme families . Research into structurally similar compounds, particularly those featuring sulfonamide groups, has shown that this class can act as metal-binding pharmacophores (MBPs), capable of coordinating to active site metal ions in metalloenzymes such as Glyoxalase 1 (GLO1) . The specific acetyl and cyclopentyl substituents on this benzenesulfonamide core are likely key to its properties, potentially influencing its binding affinity, selectivity, and overall physicochemical profile. Researchers may find this compound valuable as a synthetic intermediate or as a core scaffold in fragment-based drug discovery (FBDD) for developing inhibitors of biologically relevant targets . Its structure presents opportunities for further synthetic elaboration to explore structure-activity relationships (SAR) and optimize potency for specific research applications. As with many specialized research chemicals, commercial activity for certain benzenesulfonamide derivatives can be limited or discontinued, underscoring the importance of this material for ongoing scientific investigation . Researchers should handle this compound in accordance with all applicable laboratory safety standards.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

IUPAC Name

3-acetyl-N-cyclopentylbenzenesulfonamide

InChI

InChI=1S/C13H17NO3S/c1-10(15)11-5-4-8-13(9-11)18(16,17)14-12-6-2-3-7-12/h4-5,8-9,12,14H,2-3,6-7H2,1H3

InChI Key

PRUIFNJYOQCWEM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NC2CCCC2

Origin of Product

United States

Ii. Synthetic Methodologies for 3 Acetyl N Cyclopentylbenzenesulfonamide and Analogues

Retrosynthetic Analysis of the 3-Acetyl-N-cyclopentylbenzenesulfonamide Scaffold

A retrosynthetic analysis of the target molecule identifies two primary disconnections that dictate the main synthetic strategies. The first is the disconnection of the sulfur-nitrogen bond of the sulfonamide, and the second is the carbon-carbon bond between the benzene (B151609) ring and the acetyl group.

Pathway A: Amidation as the final step. This approach involves disconnecting the N-cyclopentylsulfamoyl group from the acetylated benzene ring. This retrosynthetic step leads to two key precursors: 3-acetylbenzenesulfonyl chloride and cyclopentylamine (B150401). This is often a preferred route as the sulfonamide formation is typically a high-yielding and robust reaction.

Pathway B: Acylation as the final step. Alternatively, the acetyl group can be disconnected from the N-cyclopentylbenzenesulfonamide scaffold. This route identifies N-cyclopentylbenzenesulfonamide and an acetylating agent (such as acetyl chloride or acetic anhydride) as the immediate precursors. This strategy relies on performing an electrophilic aromatic substitution on a pre-formed sulfonamide.

These two pathways form the basis for the synthetic methodologies discussed below, highlighting the strategic choices a synthetic chemist must make in assembling the target molecule.

Classical Synthetic Approaches for Benzenesulfonamide (B165840) Formation

The formation of the benzenesulfonamide core is a cornerstone of synthesizing the target molecule. This is typically achieved through a two-step process involving sulfonylation followed by amidation.

The initial step in many syntheses is the creation of a sulfonyl chloride intermediate. The classical method involves the chlorosulfonation of a substituted benzene. For Pathway A, this would involve the direct chlorosulfonation of acetophenone. However, the acetyl group is a meta-director and deactivating, which would correctly orient the incoming sulfonyl chloride group to the 3-position, but the reaction conditions can be harsh.

An alternative is the Sandmeyer reaction, starting from a corresponding aniline (B41778). For instance, 3-aminoacetophenone could be diazotized and subsequently treated with sulfur dioxide in the presence of a copper catalyst to yield 3-acetylbenzenesulfonyl chloride.

Amidation is the reaction that forms the crucial S-N bond of the sulfonamide. This reaction is a classic nucleophilic acyl substitution where an amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.

In the context of synthesizing this compound via Pathway A, 3-acetylbenzenesulfonyl chloride is reacted with cyclopentylamine. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. acs.org The traditional method for forming such sulfonamides involves the reaction of arylsulfonyl chlorides with amines. nih.gov

Table 1: Typical Conditions for Sulfonamide Formation

Reactant 1Reactant 2SolventBaseTypical Temperature
3-Acetylbenzenesulfonyl chlorideCyclopentylamineDichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)Pyridine or Triethylamine0 °C to Room Temperature
Benzenesulfonyl chlorideCyclopentylamineTolueneAqueous AmmoniaRoom Temperature to 50 °C

Advanced Synthetic Strategies for the Acetyl Moiety Incorporation

The introduction of the acetyl group onto the benzenoid ring is another critical transformation, which can be performed before or after the formation of the sulfonamide linkage.

Friedel-Crafts acylation is a fundamental and widely used method for forming carbon-carbon bonds to an aromatic ring. organic-chemistry.org This electrophilic aromatic substitution allows for the synthesis of monoacylated products because the resulting ketone is less reactive than the starting material, which prevents further substitution. organic-chemistry.orgchemistryjournals.net

This reaction would be the key step in Pathway B, where N-cyclopentylbenzenesulfonamide is acylated. The N-cyclopentylsulfamoyl group is deactivating and primarily a meta-director, which would selectively yield the desired 3-acetyl product. The reaction involves an acylating agent, typically an acyl chloride or anhydride (B1165640), and a stoichiometric amount of a Lewis acid catalyst. chemistryjournals.netlibretexts.org

The mechanism begins with the Lewis acid (e.g., aluminum chloride) activating the acylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich benzene ring, leading to the formation of the aryl ketone. libretexts.orgchemcess.com

Table 2: Common Lewis Acid Catalysts for Friedel-Crafts Acylation

CatalystAcylating AgentTypical SolventKey Characteristics
Aluminum Chloride (AlCl₃)Acetyl ChlorideCarbon Disulfide (CS₂), DichloromethaneHighly reactive, traditional catalyst, often used in stoichiometric amounts. chemguide.co.uk
Iron(III) Chloride (FeCl₃)Acetyl ChlorideNitrobenzeneMilder catalyst than AlCl₃.
Zinc Oxide (ZnO)Acid ChloridesSolvent-freeHeterogeneous catalyst, reusable, and environmentally friendly. chemistryjournals.net
Hafnium(IV) triflate (Hf(OTf)₄)Acid Chlorides-Can be used in catalytic amounts, highly efficient. chemistryjournals.net

While effective, classical Friedel-Crafts acylation requires stoichiometric amounts of Lewis acids, which generate significant waste. This has driven the development of more sustainable and efficient catalytic systems.

One major advancement is the use of solid acid catalysts, such as zeolites. researchgate.net Zeolites like H-BEA can catalyze the acylation of aromatic compounds using acetic anhydride as the acylating agent. researchgate.net These catalysts are reusable and reduce the environmental impact of the synthesis. The reaction rate is highly dependent on the degree of activation of the aromatic ring. researchgate.netresearchgate.net

Another approach involves using carboxylic acids as acylating agents, often activated in situ. For example, the use of mixed anhydrides of trifluoroacetic acid, generated from the reaction with carboxylic acids, provides an environmentally friendlier alternative that avoids the formation of large amounts of waste salts. chemcess.com Research has also shown that the acylation activity of acetic acid can be significantly enhanced by forming intermediate aromatic esters, which then undergo rearrangement to the desired ketone. osti.gov

Table 3: Comparison of Acylation Methodologies

MethodologyCatalyst TypeAcylating AgentAdvantagesDisadvantages
Classical Friedel-CraftsLewis Acids (e.g., AlCl₃)Acyl HalidesHigh reactivity, well-established. organic-chemistry.orgStoichiometric catalyst use, corrosive, waste generation. researchgate.net
Zeolite-Catalyzed AcylationSolid Acids (e.g., H-BEA)Acetic AnhydrideCatalyst is reusable, environmentally cleaner. researchgate.netMay require higher temperatures, potential diffusion limitations. researchgate.net
Mixed Anhydride MethodProtic Acids (e.g., H₃PO₄)Carboxylic Acids + Trifluoroacetic AnhydrideAvoids traditional Lewis acids, recyclable components. chemcess.comRequires in-situ generation of the active acylating agent.

Cyclopentyl Amine Introduction Techniques

A crucial step in the synthesis of this compound is the formation of the sulfonamide bond by introducing the cyclopentyl amine moiety. This can be achieved through several methods, including direct and reductive amination protocols.

Direct amination involves the reaction of a sulfonyl chloride with cyclopentylamine. This is a standard and widely used method for forming sulfonamide bonds. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme: 3-acetylbenzenesulfonyl chloride + cyclopentylamine → this compound + HCl

The choice of solvent and base is critical for optimizing the reaction conditions. Common bases include pyridine, triethylamine, or even an excess of the amine reactant itself. Solvents are typically aprotic, such as dichloromethane or tetrahydrofuran, to avoid side reactions.

Table 1: Comparison of Direct Amination Conditions

BaseSolventTemperature (°C)Yield (%)Reference
PyridineDichloromethane0 to 2585-95Fictional Example
TriethylamineTetrahydrofuran2580-90Fictional Example
Excess CyclopentylamineDichloromethane2575-85Fictional Example

Note: The data in this table is illustrative and based on general principles of sulfonamide synthesis.

Reductive amination provides an alternative route for the introduction of the cyclopentyl group, particularly when starting from a sulfonyl azide (B81097) or other precursors. This method involves the reduction of an intermediate, such as an imine or an azide, in the presence of the amine.

For instance, a sulfonyl azide can be reduced to the corresponding sulfonamide in the presence of a reducing agent and cyclopentylamine. This method can sometimes offer milder reaction conditions compared to the use of highly reactive sulfonyl chlorides.

General Reaction: R-SO₂N₃ + Cyclopentylamine + Reducing Agent → R-SO₂NH-Cyclopentyl + N₂

Common reducing agents for this transformation include phosphines or catalytic hydrogenation.

Cascade and Multicomponent Reactions for Scaffold Assembly

Cascade and multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules like this compound from simple starting materials in a single pot. These reactions are highly atom-economical and can significantly reduce the number of synthetic steps, purification processes, and waste generation.

An example of a multicomponent reaction for the synthesis of a sulfonamide scaffold could involve the reaction of an aldehyde, an amine, and a sulfur-containing component in the presence of a catalyst. While a specific MCR for this compound is not widely reported, the general principle can be applied to construct the core benzenesulfonamide structure.

Stereoselective Synthesis Considerations for Related Analogues

While this compound itself is achiral, the synthesis of its analogues that may contain stereocenters requires careful consideration of stereoselectivity. For example, if the cyclopentyl ring were to be substituted, or if other chiral centers were present in the molecule, stereoselective synthetic methods would be necessary to control the spatial arrangement of atoms.

This could involve the use of chiral catalysts, chiral auxiliaries, or starting from enantiomerically pure building blocks. The development of stereoselective routes is crucial for the synthesis of biologically active molecules where specific stereoisomers often exhibit different pharmacological properties.

Modern Catalytic Approaches in Sulfonamide Synthesis

Recent advances in catalysis have provided new and efficient methods for the synthesis of sulfonamides. These approaches often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional methods.

Nanocatalysts, which are catalytic materials with at least one dimension in the nanometer scale, have emerged as a promising tool in organic synthesis. Their high surface-area-to-volume ratio and unique electronic properties can lead to enhanced catalytic activity and selectivity.

In the context of N-aryl sulfonamide synthesis, various nanocatalysts have been developed to facilitate the coupling of sulfonyl chlorides with anilines and other aryl amines. For example, magnetic nanoparticles functionalized with a catalytic species can be used to promote the reaction and can be easily recovered and reused, making the process more sustainable. While the direct application to N-cyclopentyl sulfonamide synthesis is an area of ongoing research, the principles can be extended to this class of compounds.

Table 2: Examples of Nanocatalysts in Sulfonamide Synthesis

NanocatalystReaction TypeAdvantagesReference
Fe₃O₄@SiO₂-NH-SO₃HN-arylation of sulfonamidesReusable, mild conditionsFictional Example
Copper NanoparticlesC-S and N-S bond formationHigh yield, ligand-freeFictional Example
Palladium NanoparticlesSulfonamidation of aryl halidesBroad substrate scopeFictional Example

Note: The data in this table is illustrative and based on general research trends in nanocatalysis for sulfonamide synthesis.

Photocatalytic Methods for Bond Activation

The synthesis of arylsulfonamides, including structures like this compound, has been significantly advanced by the advent of photocatalytic methods. These techniques offer mild, efficient, and often more sustainable alternatives to traditional synthetic protocols which can rely on harsh reagents and transition-metal catalysts. rsc.org Visible-light photocatalysis, in particular, has emerged as a powerful tool for forging the key carbon-sulfur (C-S) and sulfur-nitrogen (S-N) bonds inherent to the sulfonamide scaffold. frontiersin.orgorganic-chemistry.org

Photocatalytic approaches often proceed via the generation of radical intermediates under gentle conditions, such as room temperature and irradiation with visible light (e.g., blue LEDs). rsc.orgresearchgate.net These methods can be broadly categorized into several strategies applicable to the synthesis of sulfonamide derivatives.

Three-Component Coupling Reactions: A highly modular and efficient strategy involves the three-component coupling of an aryl radical precursor, a sulfur dioxide (SO₂) surrogate, and an amine. rsc.org Photocatalysis is instrumental in generating the initial aryl radical from precursors like aryl halides or, more recently, abundant phenol-derived aryl triflates. rsc.org This radical then combines with an SO₂ source (such as potassium metabisulfite, K₂S₂O₅, or DABCO-bis(sulfur dioxide), DABSO) and a diverse range of amines to assemble the arylsulfonamide structure in a single pot. rsc.orgrsc.org A notable advancement is the development of transition-metal-free systems that use reagents like sodium iodide (NaI) as a dual-function transfer agent and electron donor to activate aryl triflates under UV light. rsc.org

Cross-Coupling Reactions: Photo-driven C-N cross-coupling reactions provide another avenue, directly connecting a pre-formed benzenesulfonamide core with an aryl halide or boronic acid. rsc.org Similarly, visible-light-assisted, copper-catalyzed sulfonylation of aryl halides with sulfinates has been reported as an effective method for creating the aryl-SO₂ bond. acs.org

Late-Stage Functionalization: Photocatalysis also enables the late-stage functionalization of existing sulfonamide structures. This strategy allows for the conversion of a sulfonamide into a sulfonyl radical intermediate, which can then be coupled with various alkene fragments to introduce molecular complexity at a later stage of the synthesis. acs.org This is particularly valuable for creating analogues of a lead compound.

Decarboxylative Approaches: Recent innovations include the one-pot synthesis of sulfonamides from readily available carboxylic acids and amines via photolytic decarboxylation. domainex.co.uk This method harnesses photocatalysis to generate aryl radicals from carboxylic acids, which then engage with SO₂ to form the C-S bond, ultimately leading to the desired sulfonamide. domainex.co.ukacs.org

The table below summarizes various photocatalytic systems used in the synthesis of arylsulfonamides and related compounds.

Photocatalytic StrategyKey Reagents & ConditionsBond FormedAdvantages
Three-Component Coupling Aryl triflate, K₂S₂O₅, Amine, NaI, UV lightC-S, S-NTransition-metal-free, uses abundant precursors. rsc.org
Sulfonylation of Aryl Halides Aryl halide, Sulfinate, CuI catalyst, Visible lightC-SEfficient formation of organosulfones. acs.org
Sulfonylation of Anilines Aniline, Sulfonyl fluoride (B91410), Photocatalyst, Visible lightS-NUses stable sulfonyl fluoride reagents. frontiersin.org
Late-Stage Functionalization Sulfonamide, Alkene, Photocatalyst, Visible lightC-CModifies existing complex sulfonamides. acs.org
Decarboxylative Halosulfonylation Carboxylic acid, Amine, SO₂, Cu catalystC-S, S-NStarts from readily available carboxylic acids. domainex.co.uk

Patent Landscape Analysis of Synthesis Routes for this compound and Related Structures

While patents specifically claiming the synthesis of this compound are not prominent, an analysis of the broader patent landscape for benzenesulfonamide derivatives reveals key trends and strategies in protecting intellectual property in this chemical space. Patents in this area typically focus on novel analogues with therapeutic potential, optimized synthetic processes for known compounds, and methods for preparing key intermediates. googleapis.comgoogle.comnih.govgoogle.com

Key areas of patent activity for related structures include:

Novel Analogues and Scaffolds: A significant portion of patents claims novel chemical entities where the benzenesulfonamide core is substituted with various functional groups designed to interact with specific biological targets. For example, patents describe benzenesulfonamide derivatives as inhibitors of enzymes like carbonic anhydrase or as anti-influenza agents. nih.govresearchgate.net The claims in these patents are often broad, covering a generic structure with multiple variable substituent groups (a Markush structure) to protect a wide range of potential compounds.

Process Patents: Companies also file patents to protect improved methods of synthesis for commercially valuable compounds. These "process patents" may claim, for instance, a more efficient cyclization step, a higher-yielding coupling reaction, or a method that avoids toxic reagents or expensive catalysts. google.com An example is the development of scalable syntheses for key intermediates, such as cyclopropylacetylene, which may be used in the synthesis of more complex molecules. google.com

Intermediate Synthesis: The preparation of unique or challenging intermediates is another focus of patent protection. A patent might cover a specific multi-step sequence to produce a substituted piperidine (B6355638) or another heterocyclic system that is later coupled to a benzenesulfonyl chloride. google.com

The synthesis of related compounds often involves common reaction steps that are frequently cited in the patent literature. These include the reaction of a substituted aniline with a benzenesulfonyl chloride, often prepared via a Sandmeyer reaction from the corresponding aniline. nih.gov The protection of the amino group and subsequent alkylation or acylation steps are also common features.

The following table provides a conceptual overview of the types of claims found in patents for related benzenesulfonamide structures.

Patent Focus AreaExample Synthetic Step ClaimedAssignee's Strategic GoalRepresentative Patent (Conceptual)
Novel Chemical Entities A compound of Formula (I), where R1 is an acetyl group and R2 is a substituted cycloalkyl group.Protect new drug candidates and their therapeutic use.U.S. Patent No. 8,637,529 googleapis.com
Process Optimization An improved method for producing a 4-amino-piperidine intermediate with >99% purity.Secure a cost-effective and scalable manufacturing process.U.S. Patent No. 5,489,689 google.com
Intermediate Preparation A multi-step process for the synthesis of a novel bicyclic amine precursor.Control the supply chain for a key building block.U.S. Patent No. 7,169,926 googleapis.com
Stereospecific Synthesis A method for preparing the (R)-isomer of a hydroxy-substituted pyrrolidinium (B1226570) compound.Protect a specific, more active stereoisomer of a drug.U.S. Patent No. 8,147,809 google.com

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The purification and isolation of intermediates and the final this compound product are critical steps to ensure high purity, which is essential for accurate characterization and potential downstream applications. A variety of standard and advanced techniques are employed, chosen based on the physicochemical properties of the compound at each stage (e.g., polarity, solubility, crystallinity).

Crystallization: Recrystallization is a primary method for purifying solid final products and crystalline intermediates. google.com The crude material is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the mother liquor. The choice of solvent is crucial; for sulfonamides, alcohols like ethanol (B145695) or isopropanol, sometimes mixed with water, are often effective. google.com

Acid-Base Extraction: The acidic nature of the sulfonamide proton (on the nitrogen) and the potential basicity of other functional groups in intermediates allow for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) to deprotonate and dissolve the sulfonamide. The aqueous layer is then separated, acidified to re-protonate and precipitate the sulfonamide, which can be collected by filtration. google.comoup.com

Chromatography: Chromatographic techniques are indispensable for separating complex mixtures and purifying non-crystalline materials.

Column Chromatography: This is the most common purification method in a laboratory setting. The crude mixture is loaded onto a stationary phase (typically silica (B1680970) gel) and eluted with a mobile phase (often a mixture of non-polar and polar solvents like hexanes and ethyl acetate). rsc.org Components separate based on their differential adsorption to the silica, allowing for the collection of pure fractions.

Thin-Layer Chromatography (TLC): TLC is primarily used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. nih.govusda.gov

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is used. It operates on the same principles as column chromatography but uses smaller stationary phase particles and high pressure, resulting in superior resolution. rsc.orgquora.com

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the separation of sulfonamides. oup.comresearchgate.net It uses a supercritical fluid, typically carbon dioxide mixed with a modifier like methanol, as the mobile phase. SFC can offer faster separations and uses less organic solvent compared to HPLC. oup.comresearchgate.net

The following table compares common purification techniques applicable to the synthesis of this compound.

TechniquePrinciple of SeparationTypical ApplicationAdvantagesDisadvantages
Recrystallization Differential solubility in a solvent at different temperatures.Final product purification; purification of crystalline intermediates.Scalable, can yield very pure material, cost-effective. google.comOnly applicable to solids, requires screening for suitable solvents, potential for product loss in mother liquor.
Solvent Extraction Differential solubility in two immiscible liquid phases (often based on pH).Removal of acidic or basic impurities; initial work-up.Simple, rapid, good for large-scale initial cleanup. oup.comLimited separation power, can generate large volumes of solvent waste.
Column Chromatography Differential adsorption onto a solid stationary phase.Purification of intermediates and final products, separation of isomers.Widely applicable, can separate complex mixtures. rsc.orgCan be time-consuming and solvent-intensive, may not be ideal for very large scales.
HPLC/SFC High-resolution partitioning between a mobile and stationary phase.Final purification to high purity (>99%), chiral separations.Excellent separation efficiency, automated. quora.comoup.comExpensive equipment, limited sample loading capacity (for preparative scale).

Iii. Advanced Spectroscopic and Structural Characterization of 3 Acetyl N Cyclopentylbenzenesulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Tautomerism Studies

High-resolution NMR spectroscopy is a powerful tool for determining the precise molecular structure and conformational dynamics of 3-acetyl-N-cyclopentylbenzenesulfonamide in solution.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring are expected to appear in the downfield region, typically between 7.5 and 8.5 ppm. The acetyl group's methyl protons would likely present as a sharp singlet around 2.6 ppm. The protons of the cyclopentyl group would exhibit more complex multiplets in the upfield region, generally between 1.5 and 4.0 ppm, with the proton attached to the nitrogen atom appearing at the lower field end of this range. The sulfonamide N-H proton is expected to be a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with the carbonyl carbon of the acetyl group resonating at a characteristic downfield shift (around 198 ppm). The aromatic carbons would appear in the 120-140 ppm range, while the carbons of the cyclopentyl ring would be found in the more shielded region of the spectrum.

Conformational and Tautomerism Studies: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to study the through-space proximity of protons, offering insights into the preferred conformation of the N-cyclopentyl group relative to the benzenesulfonamide (B165840) moiety. Tautomerism is not expected for this compound as there are no labile protons that can readily rearrange to form a stable tautomer.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are estimated values and may vary based on solvent and experimental conditions.)

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Acetyl CH₃~2.6 (s)~27
Acetyl C=O-~198
Cyclopentyl CH (attached to N)~3.8-4.0 (m)~55
Cyclopentyl CH₂~1.5-1.9 (m)~24, ~33
Aromatic CH~7.5-8.5 (m)~125-138
Aromatic C (ipso)-~135-145
Sulfonamide NHVariable (broad s)-

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related benzenesulfonamide structures allows for a predictive description.

The geometry around the sulfur atom in the sulfonamide group is expected to be tetrahedral. The crystal packing would likely be dominated by hydrogen bonding interactions involving the sulfonamide N-H as a donor and the sulfonyl oxygens or the acetyl carbonyl oxygen as acceptors. These interactions can lead to the formation of extended supramolecular architectures, such as chains or sheets.

Interactive Data Table: Expected Crystallographic Parameters for a Benzenesulfonamide Derivative

Parameter Typical Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca
S-N Bond Length~1.63 Å
S=O Bond Length~1.43 Å
C-S Bond Length~1.76 Å
N-H···O Hydrogen Bond Distance~2.0 - 2.5 Å

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show strong absorption bands corresponding to the stretching vibrations of the sulfonyl (SO₂) group, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1170-1150 cm⁻¹ (symmetric). A sharp, strong band around 1680 cm⁻¹ would be indicative of the carbonyl (C=O) stretch of the acetyl group. The N-H stretching vibration of the sulfonamide would likely appear as a band in the 3300-3200 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations and the S-O and C-S bonds are expected to give rise to characteristic Raman signals.

Interactive Data Table: Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-HStretching3300-3200Weak
C-H (aromatic)Stretching3100-3000Strong
C-H (aliphatic)Stretching3000-2850Strong
C=OStretching~1680Moderate
SO₂Asymmetric Stretching1350-1300Moderate
SO₂Symmetric Stretching1170-1150Strong
C-NStretching1300-1200Weak
C-SStretching800-600Moderate

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₇NO₃S), the calculated monoisotopic mass is 267.0929. HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be expected to show a protonated molecule [M+H]⁺ at m/z 268.1002. The high mass accuracy of this measurement (typically within 5 ppm) allows for the unambiguous confirmation of the molecular formula.

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would provide further structural confirmation. Common fragmentation pathways for sulfonamides include cleavage of the S-N bond and the C-S bond.

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity and Absolute Configuration (if applicable to chiral analogues)

This compound is an achiral molecule and therefore does not exhibit optical activity. Consequently, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are not applicable for its analysis. However, if chiral analogues of this compound were to be synthesized, for instance, by introducing a stereocenter in the cyclopentyl ring or on a substituent, these techniques would be indispensable for determining the enantiomeric purity and absolute configuration of the resulting enantiomers.

Thermal Analysis (DSC, TGA) for Phase Behavior and Stability Profile

Thermal analysis techniques are used to characterize the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline solid like this compound, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. The area under this peak can be used to determine the enthalpy of fusion.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would likely show a stable baseline until the onset of thermal decomposition at an elevated temperature. The temperature at which significant mass loss begins provides an indication of the compound's thermal stability.

Interactive Data Table: Expected Thermal Analysis Data

Technique Parameter Measured Expected Observation
DSCHeat FlowSharp endothermic peak at the melting point.
TGAMass ChangeStable mass until the onset of decomposition at high temperature.

Iv. Computational and Theoretical Investigations of 3 Acetyl N Cyclopentylbenzenesulfonamide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost.

For 3-acetyl-N-cyclopentylbenzenesulfonamide, DFT calculations would be employed to optimize the molecule's geometry to its lowest energy state. From this optimized structure, a variety of electronic properties can be determined. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more likely to be reactive. nih.gov

Furthermore, DFT can generate molecular electrostatic potential (MEP) maps. These maps illustrate the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) that are susceptible to electrophilic attack and electron-poor regions (electrophilic sites) that are prone to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other chemical species.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Illustrative)

ParameterPredicted ValueSignificance
EHOMO-5.2 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-2.0 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)3.2 eVIndicates chemical reactivity and kinetic stability. nih.gov
Dipole Moment2.5 DMeasures the overall polarity of the molecule.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can reveal its conformational flexibility and the influence of different solvent environments on its structure.

An MD simulation would begin by placing the molecule in a simulated box filled with a specific solvent, such as water. The interactions between all atoms are calculated using a force field, and Newton's laws of motion are applied to simulate their movements over a set period. nih.gov

Analysis of the simulation trajectory provides insights into the molecule's dynamic behavior. The Root Mean Square Deviation (RMSD) can be monitored to assess structural stability, while Ramachandran-like plots for the flexible cyclopentyl and sulfonyl groups can reveal preferred dihedral angles and conformations. nih.gov Additionally, simulations can quantify the solvent accessible surface area (SASA), showing how the molecule's exposure to the solvent changes with its conformation. These simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment. mdpi.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to structure-based drug design.

In a molecular docking study of this compound, the compound would be treated as a flexible ligand docked into the binding site of a target protein. The docking algorithm samples a vast number of possible conformations and orientations of the ligand within the binding pocket, scoring each based on a defined scoring function. nih.gov

The results predict the most likely binding poses of the molecule. Analysis of these poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov For example, the sulfonamide group is a common hydrogen bond donor and acceptor, and the phenyl and cyclopentyl groups can form significant hydrophobic interactions.

Beyond predicting the binding mode, computational methods can estimate the energetics of the ligand-protein interaction. The binding affinity, often expressed as a binding free energy (in kcal/mol), quantifies the strength of the interaction. Lower binding energy values indicate a more stable and favorable interaction. samipubco.com

Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to snapshots from MD simulations of the ligand-protein complex to calculate a more accurate binding free energy. researchgate.net These calculations break down the total energy into contributions from different types of interactions (e.g., electrostatic, van der Waals), providing a deeper understanding of the driving forces behind the binding. researchgate.net

Table 2: Illustrative Ligand-Protein Interaction Energetics for this compound with a Hypothetical Kinase Target

ParameterPredicted Value (kcal/mol)Description
Binding Affinity (Docking Score)-9.5An initial estimate of the binding strength from the docking algorithm. nih.gov
ΔGbind (MM/GBSA)-25.0A more refined calculation of the binding free energy. researchgate.net
Van der Waals Energy-30.0Contribution from hydrophobic and nonpolar interactions. researchgate.net
Electrostatic Energy-15.0Contribution from hydrogen bonds and other charge-based interactions.

Cheminformatics and QSAR Modeling for Predictive Insights

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov

To build a QSAR model relevant to this compound, a dataset of structurally similar benzenesulfonamide (B165840) derivatives with known biological activities (e.g., enzyme inhibition constants) would be required. researchgate.netnih.gov For each compound, a set of molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) is calculated. Statistical methods are then used to create an equation that correlates these descriptors with the observed activity. tandfonline.com

A robust QSAR model, validated by statistical parameters like a high correlation coefficient (r²) and predictive ability (q²), can be used to predict the activity of new, untested compounds like this compound. tandfonline.comchemijournal.com Advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), generate contour maps that visualize which regions of the molecule should be modified to enhance or decrease activity. researchgate.net

Ab Initio and Semi-Empirical Methods for Ground State Properties

Ab initio and semi-empirical methods are two foundational approaches in quantum chemistry for calculating the properties of molecules.

Ab initio (Latin for "from the beginning") methods calculate molecular properties based solely on fundamental physical constants, without using experimental data. nih.gov Methods like Hartree-Fock (HF) and Coupled Cluster (CC) can provide highly accurate calculations of the ground state geometry, binding energies, and electronic wavefunctions of this compound. nih.gov While computationally expensive, these methods serve as a benchmark for accuracy. aps.org

Semi-empirical methods also solve the Schrödinger equation but simplify the calculations by using parameters derived from experimental data. This makes them much faster than ab initio methods, allowing for the study of larger molecules or systems. They are particularly useful for quickly optimizing geometries and calculating electronic properties for use in higher-level analyses like QSAR or docking.

Virtual Screening Methodologies for Derivative Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound, virtual screening can be instrumental in identifying novel derivatives with potentially enhanced biological activities. The methodologies for virtual screening can be broadly categorized into two main approaches: ligand-based and structure-based virtual screening.

Ligand-Based Virtual Screening (LBVS): This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. Starting with a set of known active compounds, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity. For this compound, a pharmacophore model would likely include a hydrogen bond donor (the sulfonamide N-H), a hydrogen bond acceptor (the sulfonamide and acetyl oxygens), an aromatic ring, and a hydrophobic feature (the cyclopentyl group). This model can then be used to screen large compound databases to find new molecules that match the pharmacophore query.

Quantitative Structure-Activity Relationship (QSAR) models are another facet of LBVS. These models correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. For benzenesulfonamide derivatives, 2D and 3D-QSAR studies have been successfully employed to predict inhibitory activities against various enzymes. researchgate.net

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS becomes a powerful tool. Molecular docking is the most common SBVS method, which predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. nih.govresearchgate.net The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. For derivatives of this compound, docking studies could be performed against a target enzyme, such as a carbonic anhydrase or a kinase, to predict their binding modes and affinities. nih.gov The benzenesulfonamide moiety is known to interact with the zinc ion in the active site of carbonic anhydrases, and the acetyl and cyclopentyl groups would explore interactions with adjacent hydrophobic and polar pockets.

The results of a virtual screening campaign are typically a ranked list of compounds based on their predicted binding affinity or similarity to a known active molecule. These "hits" can then be prioritized for experimental testing.

Table 1: Illustrative Data from a Hypothetical Virtual Screening of this compound Derivatives Against a Target Protein.
Derivative IDModification on Parent StructureDocking Score (kcal/mol)Predicted Key Interactions
ACPB-001Parent Compound-7.5H-bond with Serine, Hydrophobic interaction with Leucine
ACPB-0024-fluoro substitution on phenyl ring-8.2H-bond with Serine, Halogen bond with Alanine
ACPB-003Cyclopentyl replaced with cyclohexyl-7.9Enhanced hydrophobic interactions
ACPB-004Acetyl group replaced with nitro group-6.8Altered electrostatic interactions

Conformational Analysis and Energy Landscapes of this compound

The biological activity of a molecule is intimately linked to its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and to understand the energy barriers between them. For a flexible molecule like this compound, which has several rotatable bonds, a thorough conformational analysis is crucial for understanding its interaction with biological targets.

The key rotatable bonds in this compound are the C(phenyl)-S bond, the S-N bond, the N-C(cyclopentyl) bond, and the C(phenyl)-C(acetyl) bond. Rotation around these bonds gives rise to a complex potential energy surface with multiple local minima corresponding to different stable conformations.

Computational Methods for Conformational Analysis:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) provide accurate calculations of the electronic structure and energy of a molecule. mdpi.com By systematically rotating the dihedral angles of the key bonds and calculating the energy at each step, a potential energy surface can be mapped. This allows for the identification of the global minimum energy conformation and other low-energy conformers. Quantum chemical calculations can also provide insights into the electronic properties such as molecular electrostatic potential and frontier molecular orbitals, which are important for understanding reactivity and intermolecular interactions. indexcopernicus.comresearchgate.net

Molecular Mechanics (MM): For larger systems or for exploring a wider conformational space, molecular mechanics methods are often employed. These methods use classical physics to model the interactions between atoms. While less accurate than QM methods, they are computationally much faster.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. mdpi.commdpi.comnih.gov By simulating the motion of the atoms at a given temperature, MD can explore the conformational space and identify the most populated conformational states. This is particularly useful for understanding how the molecule behaves in a solvent environment and how it might adapt its conformation upon binding to a receptor. samipubco.comresearchgate.net

Table 2: Hypothetical Relative Energies of Key Conformers of this compound Calculated Using DFT.
ConformerDihedral Angle (C-S-N-C)Dihedral Angle (C-C-C=O)Relative Energy (kcal/mol)
1 (Global Minimum)-60°180°0.00
2180°180°1.5
3-60°2.8
460°180°1.2

Understanding the conformational preferences and the energy landscape of this compound is crucial for rational drug design. By identifying the bioactive conformation—the conformation the molecule adopts when it binds to its target—medicinal chemists can design more rigid analogs that are pre-organized in this conformation, potentially leading to higher binding affinity and selectivity.

V. Structure Activity Relationship Sar Studies of 3 Acetyl N Cyclopentylbenzenesulfonamide Analogues

Principles and Methodologies of SAR Analysis in Chemical Biology

Structure-Activity Relationship (SAR) analysis is founded on the principle that the biological activity of a molecule is directly related to its chemical structure. wikipedia.orgsolubilityofthings.com By making systematic changes to a molecule's structure and observing the corresponding changes in its biological efficacy, chemists can identify the essential structural features responsible for its activity, known as the pharmacophore. pharmacologymentor.com

The methodologies employed in SAR studies are both qualitative and quantitative. solubilityofthings.com

Qualitative SAR involves analyzing how the presence, absence, or modification of certain functional groups affects biological activity. This approach helps in identifying key groups and their positions.

Quantitative Structure-Activity Relationship (QSAR) takes this a step further by creating mathematical models that correlate specific physicochemical properties of a compound, such as lipophilicity, electronic effects, and steric parameters, with its biological activity. oncodesign-services.compharmacologymentor.com

The typical workflow involves designing and synthesizing a series of related compounds (analogues) and testing them in biological assays to measure their activity (e.g., IC₅₀ or EC₅₀ values). oncodesign-services.com The resulting data allows researchers to build a comprehensive understanding of how structural modifications can be used to design new compounds with improved properties. slideshare.net

Systematic Modifications on the Cyclopentyl Moiety and Their Impact on Research Activity

The N-cyclopentyl group in the 3-acetyl-N-cyclopentylbenzenesulfonamide scaffold plays a crucial role in defining the molecule's interaction with its biological target, primarily through hydrophobic and van der Waals interactions. Its size, shape, and conformational flexibility can significantly influence binding affinity. Systematic modifications to this moiety are essential for probing the dimensions and nature of the corresponding binding pocket.

Variations can include altering the ring size, introducing substituents, or replacing the cycloalkane ring altogether. For instance, expanding the ring to a cyclohexyl group or contracting it to a cyclobutyl group can alter the conformational flexibility and how the group fits within the target's hydrophobic pocket. The cyclopropyl (B3062369) ring, with its unique electronic properties and rigidity, is another common modification in drug discovery used to enhance potency or metabolic stability. nih.gov Introducing substituents on the cyclopentyl ring can also explore additional binding interactions and modulate the compound's lipophilicity.

The following table illustrates hypothetical SAR data for modifications on the cyclopentyl moiety, demonstrating how changes in its structure might influence inhibitory activity.

Compound IDCyclopentyl Moiety ModificationR GroupHypothetical IC₅₀ (nM)Rationale for Activity Change
1 N-cyclopentyl-150Parent Compound
2 N-cyclobutyl-350Smaller ring may lead to suboptimal hydrophobic contact.
3 N-cyclohexyl-120Larger ring may provide more extensive hydrophobic interactions.
4 N-cycloheptyl-400Ring may be too large for the binding pocket, causing steric clash.
5 N-(3-methylcyclopentyl)-CH₃95Added methyl group may engage a small hydrophobic sub-pocket.
6 N-(3-hydroxycyclopentyl)-OH500Introduction of a polar group may be unfavorable in a hydrophobic pocket.
7 N-phenyl->1000Aromatic ring introduces different steric and electronic profile, likely a poor fit.

Exploration of Substituent Effects on the Benzenesulfonamide (B165840) Ring (Meta-, Ortho-, Para-Substitutions)

The benzenesulfonamide core is a common scaffold in medicinal chemistry. The nature and position of substituents on the aromatic ring can profoundly affect the molecule's electronic properties, solubility, and ability to form key interactions with a biological target. nih.govacs.org The sulfonamide group itself is a key hydrogen bond donor and acceptor, and its acidity can be tuned by substituents on the ring. vu.nl

Substituents influence the benzene (B151609) ring's properties through two primary mechanisms: inductive effects and resonance effects. libretexts.orglibretexts.org

Electronic Effects : Electron-withdrawing groups (EWGs) like -NO₂, -CN, or halogens decrease the electron density of the ring and increase the acidity of the sulfonamide N-H proton. Conversely, electron-donating groups (EDGs) like -CH₃, -OCH₃, or -NH₂ increase the ring's electron density and decrease the acidity of the sulfonamide proton. The position of the substituent (ortho, meta, or para) determines how these effects are transmitted. libretexts.org

Steric Effects : The size of the substituent can also impact activity. Bulky groups, particularly at the ortho position, can cause steric hindrance, forcing the sulfonamide or acetyl groups into specific conformations that may be either favorable or unfavorable for binding.

The electronic and steric changes introduced by substituents can fine-tune a compound's binding affinity and selectivity. lookchem.com For example, adding a hydrogen bond acceptor at the para-position might introduce a new, favorable interaction with a corresponding donor residue in the target protein, thereby increasing potency. The position of the substituent is critical; a group that enhances activity at the para-position might abolish it at the ortho-position due to a steric clash. researchgate.net

The following table presents hypothetical SAR data for various substitutions on the benzenesulfonamide ring.

Compound IDSubstitution PositionSubstituentHypothetical IC₅₀ (nM)Rationale for Activity Change
1 3-acetyl-H150Parent Compound
8 4- (para)-F75Small, electron-withdrawing group may enhance binding or improve properties.
9 4- (para)-OCH₃200Electron-donating group may be less favorable; potential steric effect.
10 4- (para)-NO₂50Strong electron-withdrawing group could increase acidity of sulfonamide proton, enhancing H-bonding.
11 2- (ortho)-CH₃800Potential steric clash with the binding site or adjacent functional groups.
12 5- (meta)-Cl130Electronic effect in the meta position is primarily inductive and may have a modest impact.

Structural Variations of the Acetyl Group and Their Contributions to Molecular Recognition

The 3-acetyl group provides a key interaction point, likely through hydrogen bonding via its carbonyl oxygen. Modifications to this group can probe the steric and electronic requirements of the binding pocket it occupies. Altering the size of the alkyl group (e.g., propionyl, butyryl) can explore the depth of the pocket, while introducing branching or cyclization (e.g., cyclopropylcarbonyl) can assess its width and conformational constraints. Replacing the methyl group with moieties that have different electronic properties (e.g., -CH₂F, -CF₃) can modulate the strength of the carbonyl's hydrogen bond accepting capability.

The table below shows hypothetical data for modifications to the acetyl group.

Compound IDAcetyl Group VariationR GroupHypothetical IC₅₀ (nM)Rationale for Activity Change
1 Acetyl-COCH₃150Parent Compound
13 Propionyl-COCH₂CH₃90Slightly larger group may achieve better van der Waals contacts.
14 Isobutyryl-COCH(CH₃)₂450Branched alkyl group may introduce steric hindrance.
15 Trifluoroacetyl-COCF₃300Strongly electron-withdrawing group weakens the carbonyl's H-bond acceptor capacity.
16 Cyclopropylcarbonyl-CO-c-Pr70Rigid cyclopropyl group may lock the conformation favorably for binding.
17 Benzoyl-COPh>1000Large, bulky phenyl group likely too large for the binding pocket.

Bioisosteric Replacement Strategies within the this compound Framework

Bioisosteric replacement is a strategy used in drug design to substitute one functional group with another while retaining similar biological activity, often to improve physicochemical or pharmacokinetic properties. drughunter.comzu.ac.ae Bioisosteres are atoms or groups that share similarities in size, shape, and electronic configuration. tandfonline.comresearchgate.net

Within the this compound scaffold, several bioisosteric replacements could be explored:

Acetyl Group Bioisosteres : The carbonyl group of the acetyl moiety is a key hydrogen bond acceptor. It could be replaced by other groups that can perform a similar function, such as an oxime, a cyano group, or various five-membered heterocycles (e.g., oxazole, isoxazole) which can mimic the steric and electronic profile of the acetyl group.

Sulfonamide Group Bioisosteres : The sulfonamide group is a well-known bioisostere of the carboxylic acid and is often used to improve properties like cell permeability and metabolic stability. drughunter.com Other potential replacements could include acylsulfonamides or a gem-dimethylsulfone, which can retain key interactions while altering properties like acidity and metabolic liability. cambridgemedchemconsulting.com

The table below summarizes potential bioisosteric replacements and their intended effects.

Compound IDOriginal GroupBioisosteric ReplacementHypothetical IC₅₀ (nM)Rationale/Goal of Replacement
18 Acetyl (-COCH₃)Cyano (-CN)250Mimic H-bond acceptor with altered geometry and electronics.
19 Acetyl (-COCH₃)1-hydroxyethyl [-CH(OH)CH₃]600Introduce H-bond donor/acceptor, but with greater flexibility.
20 Acetyl (-COCH₃)Oxazole ring180Heterocycle acts as a rigid scaffold and H-bond acceptor.
21 Sulfonamide (-SO₂NH-)Acylsulfonamide [-SO₂NH(CO)R]110May form additional H-bonds and increase potency. drughunter.com
22 Sulfonamide (-SO₂NH-)Carboxamide (-CONH-)>2000Different geometry and electronic properties, likely to reduce activity.

Conformational SAR: Correlation between Molecular Geometry and Research Efficacy

The flexibility of the N-cyclopentyl group allows for multiple low-energy conformations. The preferred conformation can be influenced by interactions with the target protein, and understanding this is key to designing more potent analogues. The orientation of the acetyl group at the meta-position of the phenyl ring also plays a significant role in defining the electrostatic potential surface of the molecule, which is crucial for molecular recognition. Research in this area often employs computational methods, such as molecular mechanics and quantum mechanics calculations, to predict the most stable conformations and to correlate these with observed biological activity.

Advanced SAR Techniques (e.g., 3D-QSAR, Fragment-Based Drug Design Implications)

To quantitatively understand the relationship between the structure of this compound analogues and their biological activity, advanced computational techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) are employed. benthamdirect.comtandfonline.com Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. tandfonline.comingentaconnect.com These models correlate the biological activity of a series of compounds with their 3D structural and physicochemical properties.

For instance, a typical 3D-QSAR study on benzenesulfonamide derivatives might involve aligning a set of analogues and calculating their steric and electrostatic fields (in CoMFA) or similarity indices based on hydrophobicity, hydrogen bond donor/acceptor properties, and other descriptors (in CoMSIA). benthamdirect.comtandfonline.com The resulting statistical models can then be used to predict the activity of novel, un-synthesized compounds and to generate contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease activity. tandfonline.com

Table 1: Representative Statistical Parameters from 3D-QSAR Studies on Benzenesulfonamide Derivatives

Model q² (Cross-validated r²) r² (Non-cross-validated r²) Predictive r²
CoMFA 0.625 0.998 0.837
CoMSIA 0.645 0.987 0.698

Data is hypothetical and representative of typical values reported in 3D-QSAR studies on benzenesulfonamide derivatives. tandfonline.com

Fragment-Based Drug Design (FBDD) offers another powerful approach for the development of novel analogues. chemdiv.comproteopedia.org FBDD starts with the identification of small molecular fragments that bind to the target of interest. frontiersin.org These fragments can then be grown or linked together to create more potent, lead-like compounds. proteopedia.org For the this compound scaffold, FBDD could involve screening a library of fragments to identify those that interact with key regions of the target's binding site. Subsequently, these fragments could be incorporated into the benzenesulfonamide core to generate novel derivatives with improved efficacy. This method is advantageous as it allows for a more efficient exploration of chemical space. chemdiv.com

Identification of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, pharmacophore modeling helps to identify the essential structural motifs required for biological activity.

Based on the analysis of active analogues, a pharmacophore model for this series would likely include:

Aromatic Ring: The central phenyl ring serves as a scaffold for the other functional groups and may engage in π-π stacking or hydrophobic interactions with the target.

Sulfonamide Group: The -SO₂NH- moiety is a critical feature, often acting as a hydrogen bond donor and/or acceptor. The acidic nature of the sulfonamide proton can also be important for interaction with the target.

Acetyl Group: The acetyl group at the meta-position likely functions as a hydrogen bond acceptor and contributes to the electronic properties of the aromatic ring.

Cyclopentyl Group: This lipophilic group likely interacts with a hydrophobic pocket within the binding site of the target protein.

Table 2: Key Pharmacophoric Features and Their Potential Roles

Pharmacophoric Feature Potential Interaction Significance
Phenyl Ring Hydrophobic interactions, π-π stacking Scaffold for optimal positioning of other functional groups
Sulfonamide Moiety Hydrogen bond donor/acceptor Key anchoring point to the biological target
Acetyl Carbonyl Hydrogen bond acceptor Directional interaction within the binding site

These pharmacophoric elements provide a blueprint for the design of new analogues with potentially enhanced activity. By understanding the essential features for molecular recognition, medicinal chemists can rationally design modifications to the this compound scaffold to optimize its interaction with its biological target.

Vi. Molecular Mechanisms and Biomolecular Interactions

Characterization of Target Engagement and Binding Dynamics

To understand how 3-acetyl-N-cyclopentylbenzenesulfonamide engages with its target proteins, several label-free, real-time measurement techniques are considered standard in the field. These methods provide crucial data on the dynamics of the binding event.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful optical technique for monitoring biomolecular interactions in real time. biolinscientific.comresearchgate.net It measures changes in the refractive index at the surface of a sensor chip where a target protein is immobilized. researchgate.netnih.gov By flowing the compound of interest over this surface, one can directly observe the association (on-rate, kₐ) and dissociation (off-rate, kₑ) of the compound to the target. From these rates, the equilibrium dissociation constant (K₋), a measure of binding affinity, is calculated.

Application to this compound: Currently, there are no published SPR studies detailing the binding kinetics of this compound with any protein target. Such an experiment would yield precise on- and off-rates, which are critical for understanding the compound's residence time on its target.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for Adsorption and Conformational Changes

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) is another surface-sensitive technique that measures changes in mass and viscoelastic properties at an interface. biolinscientific.comnih.gov It utilizes an oscillating quartz crystal sensor; changes in the oscillation frequency (Δf) relate to mass changes (e.g., compound binding to an immobilized protein layer), while changes in energy dissipation (ΔD) provide information about the structural or conformational properties of the layer. nih.govnih.gov This allows QCM-D to distinguish between simple binding events and those that induce significant conformational changes in the target protein. nih.govyoutube.com

Application to this compound: No QCM-D data is currently available for this compound. This analysis would be valuable for determining not only if the compound binds to a target but also whether that binding event alters the target's structure, such as inducing a more compact or extended state.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters of Binding

Isothermal Titration Calorimetry (ITC) is the gold standard for measuring the thermodynamics of binding interactions in solution. researchgate.netnih.gov By directly measuring the heat released or absorbed as a compound is titrated into a solution containing the target protein, ITC can determine the binding affinity (Kₐ), binding stoichiometry (n), and the enthalpy of binding (ΔH) in a single experiment. mdpi.comnih.gov From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction and insight into the forces driving the binding (e.g., hydrogen bonds, hydrophobic interactions). researchgate.netnih.gov

Application to this compound: There is no publicly accessible ITC data for the interaction of this compound with bromodomains or other proteins. An ITC experiment would definitively quantify the binding affinity and reveal the thermodynamic forces responsible for the interaction.

Interaction with Bromodomain-Containing Proteins (e.g., BRD4)

Bromodomain and Extra-Terminal (BET) proteins, such as BRD4, are key epigenetic regulators that recognize acetylated lysine (B10760008) residues on histones and other proteins. mdpi.comchemdiv.com They are critical in regulating the transcription of oncogenes like c-Myc, making them attractive targets in cancer therapy. chemdiv.com Small molecules that can bind to the acetyl-lysine binding pocket of bromodomains can disrupt these interactions and modulate gene expression.

Binding to Bromodomain 1 (BD1) and Bromodomain 2 (BD2)

BET proteins contain two tandem bromodomains, BD1 and BD2, which have distinct functions and binding preferences. nih.gov While structurally similar, subtle differences in their binding pockets can be exploited to develop domain-selective inhibitors. researchgate.net Assessing a compound's affinity for both BD1 and BD2 is crucial for understanding its biological activity and potential selectivity.

Binding of this compound: Specific binding data, such as IC₅₀ or K₋ values, for this compound against BRD4 BD1 and BD2 domains are not available in the scientific literature. Determining its relative affinity for each domain would be a critical step in characterizing it as a potential BET inhibitor.

Molecular Basis of Acetylated Lysine Recognition Mimicry

Bromodomain inhibitors function by mimicking the natural ligand, the acetylated lysine (KAc) side chain. nih.gov The acetyl group of the KAc residue is recognized by a hydrophobic pocket within the bromodomain, forming a critical hydrogen bond with a conserved asparagine residue. Successful inhibitors typically feature a chemical motif that can replicate this interaction. The acetyl group on the benzenesulfonamide (B165840) scaffold of the compound suggests it is designed to act as a "KAc mimic."

Mimicry by this compound: Without co-crystal structures or detailed computational modeling, the precise molecular interactions underpinning how this compound might mimic acetylated lysine remain hypothetical. Structural biology studies, such as X-ray crystallography, would be required to visualize its binding mode within the BRD4 active site and confirm that it engages with the key conserved residues necessary for potent inhibition.

Influence on Histone Acetyltransferase (HAT) Activity

There is no available research to indicate that this compound has any influence on histone acetyltransferase (HAT) activity. Studies on HATs, such as CREB-binding protein (CBP), show that their acetyltransferase activity is crucial for processes like memory consolidation and is regulated by factors like phosphorylation. nih.govnih.gov However, no such studies have been conducted on this compound.

Modulation of Protein-Protein Interactions (PPIs)

No studies have been published detailing the ability of this compound to modulate protein-protein interactions (PPIs). The development of small molecules to inhibit or stabilize PPIs is an active area of research, with targets including the interactions of 14-3-3 proteins and the p53-HDM2 interaction. nih.govresearchgate.netresearchgate.net However, the specific compound has not been investigated in this context.

Enzymatic Inhibition Studies (e.g., Kinase Inhibition, IKK2 Inhibition)

There is no evidence to suggest that this compound acts as an inhibitor of any enzyme, including kinases like IκB kinase (IKK). Research into IKK inhibitors is ongoing, with various natural and synthetic compounds being explored for their potential to block the NF-κB signaling pathway. nih.govnih.govijbs.com However, this compound is not mentioned in this body of work.

Receptor Binding Profiling and Ligand-Receptor Complex Formation

Information on the receptor binding profile of this compound and its potential to form ligand-receptor complexes is not available.

Structural Biology Approaches for Complex Elucidation (e.g., Cryo-EM, NMR of Protein-Ligand Complexes)

No structural biology studies, such as Cryo-EM or NMR spectroscopy, have been performed to elucidate the structure of this compound in complex with any biomolecule. These techniques are powerful tools for understanding molecular interactions at an atomic level. nih.gov

Computational Prediction of Biomolecular Complexes (e.g., AlphaFold 3 Applications)

There are no publicly available computational predictions of biomolecular complexes involving this compound using tools like AlphaFold 3. While AlphaFold 3 has demonstrated high accuracy in predicting the structures of complexes involving proteins, nucleic acids, and small molecules, it has not been applied to this specific compound in any published research. nih.govprinceton.eduresearchgate.netresearchgate.netnih.gov

Interactions with Other Biomolecules (e.g., DNA, RNA, Lipids)

No research has been conducted to determine if this compound interacts with other biomolecules such as DNA, RNA, or lipids. The interaction of small molecules with these biomolecules is an important aspect of their mechanism of action and can be crucial for therapeutic applications, such as in RNA delivery systems. nih.gov

No Direct Evidence Found for this compound in Inflammasome Pathway Modulation

Initial research and targeted searches have not yielded specific information directly linking the chemical compound this compound to the modulation of the inflammasome pathway, including the NLRP3 inflammasome.

Extensive queries of scientific literature and databases revealed no studies or data detailing the molecular mechanisms or biomolecular interactions of this compound with components of the inflammasome signaling cascade. The NLRP3 inflammasome is a well-studied multiprotein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β and IL-18. nih.govnih.govfrontiersin.org Its activation is a two-step process involving priming and a subsequent activation signal from a wide array of stimuli. nih.gov

While the search results provide a general overview of the NLRP3 inflammasome pathway and discuss various covalent and non-covalent inhibitors, the specific compound , this compound, is not mentioned among the modulators of this pathway. nih.govresearchgate.net Research into NLRP3 inhibitors is an active area, with various compounds being investigated for their therapeutic potential in inflammatory diseases. mdpi.com However, based on the currently available information, the role of this compound in this context has not been documented.

Therefore, content for the requested section on the "Role in Inflammasome Pathway Modulation (e.g., NLRP3 Inflammasome)" for this compound cannot be generated at this time due to a lack of specific research findings.

Article on this compound Not Generated

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no available research information on the specific applications of the chemical compound This compound . Extensive searches were conducted to find data pertaining to its use in the areas outlined in the requested article structure, including its role as a chemical probe, its applications in target validation, its contribution to drug discovery, and its potential in materials science or green chemistry.

The search results did not yield any specific studies, publications, or data for "this compound" in the following contexts:

As a chemical probe in cell biology research.

In applications for target validation and pathway elucidation.

As a lead compound in drug discovery pipelines.

The development of its radiolabeled analogues for preclinical imaging.

Its utility as a scaffold for rational design.

Its potential in material science or analytical chemistry.

The application of green chemistry principles to its synthesis.

While the benzenesulfonamide chemical class itself is significant in medicinal chemistry and other fields, with many derivatives being subjects of extensive research, information specifically detailing the research applications of the 3-acetyl-N-cyclopentyl derivative could not be found. Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the requested structure and focuses solely on this compound.

Vii. Research Applications and Future Directions

Emerging Research Avenues and Unexplored Biological Space

The benzenesulfonamide (B165840) scaffold is a versatile platform in medicinal chemistry, historically known for its utility in developing antimicrobial and diuretic agents. However, contemporary research is continuously uncovering novel applications by exploring previously uncharted biological targets. The "tail approach," which involves modifying the substituents on the aromatic ring and the sulfonamide nitrogen, allows for the fine-tuning of physicochemical properties and biological activity, opening up new avenues for therapeutic intervention. tandfonline.comnih.gov

Table 1: Investigated Biological Targets for Substituted Benzenesulfonamides

Biological Target Therapeutic Area Research Findings
Carbonic Anhydrases (CAs) Oncology, Infectious Diseases Substituted benzenesulfonamides have shown potent inhibitory activity against various CA isoforms. For instance, certain derivatives are being investigated as inhibitors of CA IX, an enzyme overexpressed in many solid tumors, making it a promising target for anticancer therapies. nih.govresearchgate.net Other research has focused on CAs from pathogens like Vibrio cholerae, suggesting a potential role in developing new anti-infective agents. tandfonline.comtandfonline.com
Transient Receptor Potential Vanilloid 4 (TRPV4) Inflammatory Conditions Analogues of known TRPV4 antagonists are being synthesized and evaluated for their potential in treating conditions like acute lung injury. nih.gov This highlights the expansion of benzenesulfonamide research into ion channel modulation.
Cyclooxygenase (COX) Isozymes Anti-inflammatory N-acetyl-benzenesulfonamide derivatives have been evaluated as selective COX-2 inhibitors, which are sought after for their potential to reduce inflammation with fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov
Receptor Tyrosine Kinases (RTKs) Oncology Some benzenesulfonamide derivatives have been studied for their interaction with RTKs, such as TrkA, which are implicated in the growth of certain cancers like glioblastoma. nih.gov

The unexplored biological space for compounds like 3-acetyl-N-cyclopentylbenzenesulfonamide is vast. Emerging research is pointing towards their potential application in neurology, for conditions such as neuropathic pain and cerebral ischemia, by targeting specific enzyme isoforms. tandfonline.com Furthermore, the structural rigidity and flexibility of different benzenesulfonamide derivatives are being systematically studied to understand their structure-activity relationships (SAR) with novel targets, often aided by computational modeling. tandfonline.com The ability to incorporate diverse chemical moieties, such as imidazole (B134444) rings, further expands the potential biological activities to include cytotoxicity against cancer cell lines like triple-negative breast cancer and melanoma. nih.govmdpi.comresearchgate.net

Challenges and Opportunities in the Academic Research of Substituted Benzenesulfonamides

Academic research on substituted benzenesulfonamides is characterized by a unique set of challenges and opportunities that distinguish it from industrial drug development.

Opportunities:

Scaffold Diversity and Synthetic Accessibility: The benzenesulfonamide core is synthetically tractable, allowing academic labs to generate diverse libraries of compounds for screening. nih.govcyberleninka.rumdpi.com This facilitates the exploration of novel structure-activity relationships.

Computational Chemistry Integration: The rise of computational tools allows academic researchers to perform in silico screening, molecular docking, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, which can prioritize the synthesis of the most promising candidates and elucidate their mechanisms of action. tandfonline.comnih.gov

Exploring Niche and Neglected Diseases: Academic institutions are often better positioned to investigate therapies for rare or neglected diseases, where the commercial incentive for large pharmaceutical companies may be lacking. nih.gov Substituted benzenesulfonamides, with their broad biological activity, represent a promising pool of compounds for such endeavors.

Target Identification and Validation: Academic research plays a crucial role in identifying and validating novel biological targets. The versatility of benzenesulfonamides makes them excellent tool compounds for probing the function of newly discovered enzymes or receptors.

Challenges:

Funding and Resources: Academic drug discovery is often hampered by limited funding, which can constrain the scale of synthesis, screening, and preclinical testing. nih.govresearchgate.net The process from initial discovery to a marketable drug is long and expensive. researchgate.net

Infrastructure for High-Throughput Screening (HTS): Many academic institutions lack the dedicated infrastructure for HTS, which is often necessary to screen large compound libraries against a multitude of biological targets efficiently.

Bridging the "Valley of Death": A significant challenge is advancing a promising compound from the academic discovery phase to clinical development. This "valley of death" is characterized by a lack of funding and expertise in translational research, including toxicology and formulation studies.

Intellectual Property and Collaboration: Navigating intellectual property rights and establishing effective collaborations with industry partners can be complex for academic researchers.

Lack of Direct Antibacterial Activity: In some cases, while benzenesulfonamide derivatives may inhibit a key bacterial enzyme in vitro, they may not exhibit direct antibacterial activity against the whole organism, requiring more complex assays to evaluate their potential, for instance, as virulence factor inhibitors. tandfonline.com

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for structural confirmation of 3-acetyl-N-cyclopentylbenzenesulfonamide, and how should data interpretation be approached?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and cyclopentyl group integration. For example, analogous sulfonamides in were analyzed using 1H^1H-NMR to resolve aromatic protons and acetyl group signals.
  • Infrared Spectroscopy (IR) : Identify characteristic peaks (e.g., sulfonamide S=O stretching at ~1350–1150 cm1^{-1}, acetyl C=O at ~1700 cm1^{-1}).
  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS), as demonstrated for structurally similar compounds in .
  • Data Interpretation : Cross-validate spectral data with computational tools (e.g., PubChem’s InChI key-based predictions ).

Q. How can researchers optimize the synthesis yield of this compound?

  • Methodological Answer :

  • Reagent Ratios : Use a 1.2:1 molar ratio of acetylating agent to sulfonamide precursor to minimize side reactions (see for analogous sulfonamide synthesis).
  • Catalysts : Test Lewis acids (e.g., ZnCl2_2) or DMAP to enhance acylation efficiency, as in .
  • Solvent Selection : Polar aprotic solvents (e.g., pyridine or DCM) improve solubility, as shown in sulfonamide syntheses .
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) followed by recrystallization, adapted from .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer :

  • Storage Conditions : Store in airtight containers under inert gas (N2_2) at –20°C to prevent hydrolysis of the acetyl group, as recommended for sulfonamides in .
  • Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., free sulfonamide or acetic acid).

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo biological activity data for this compound be resolved?

  • Methodological Answer :

  • Purity Verification : Use LC-MS to rule out impurities affecting in vitro assays (e.g., trace solvents or unreacted intermediates) .
  • Bioavailability Studies : Assess logP and plasma protein binding to evaluate pharmacokinetic discrepancies, as done for sulfonamide derivatives in .
  • Metabolite Screening : Identify active metabolites via in vivo metabolite profiling (e.g., using HPLC-MS/MS).

Q. What advanced crystallographic techniques elucidate the supramolecular interactions of 3-acetyl-N-cyclopentylbenzymesulfonamide?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Determine unit cell parameters (e.g., monoclinic systems with space group P21_1/c observed in related sulfonamides ).
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., H-bonding between sulfonamide S=O and cyclopentyl C-H groups), as applied in .
  • Data Collection : Use Oxford Xcalibur Ruby Gemini diffractometers with analytical absorption corrections, following protocols in .

Q. How can computational modeling predict the reactivity of this compound in catalytic environments?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites, using InChI key-derived geometries from .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. DMF) to optimize synthetic conditions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.